Ethyl 2-amino-5-bromo-4-methylbenzoate structural information.
Ethyl 2-amino-5-bromo-4-methylbenzoate structural information.
High-Purity Scaffold for Kinase Inhibitor Development [1]
Executive Summary
Ethyl 2-amino-5-bromo-4-methylbenzoate (CAS: 1476761-80-4) is a specialized aromatic building block critical to the synthesis of small-molecule therapeutics, particularly within the oncology and immunology sectors.[1] Its structural core—a trisubstituted benzene ring featuring an amino group, a bromine handle, and a methyl substituent—serves as a privileged scaffold for Type I and Type II kinase inhibitors targeting the JAK-STAT pathway (e.g., analogs of Fedratinib and Ruxolitinib).
This guide provides a comprehensive technical analysis of this compound, detailing optimized synthetic routes, structural characterization data, and its strategic utility in medicinal chemistry.
Chemical Identity & Physicochemical Profile[2][3][4][5][6]
| Property | Specification |
| IUPAC Name | Ethyl 2-amino-5-bromo-4-methylbenzoate |
| CAS Number | 1476761-80-4 |
| Molecular Formula | |
| Molecular Weight | 258.11 g/mol |
| SMILES | CCOC(=O)C1=CC(Br)=C(C)C=C1N |
| Appearance | Off-white to pale yellow crystalline solid |
| Melting Point | 89–93 °C (Predicted based on methyl ester analog) |
| Solubility | Soluble in DMSO, DMF, EtOAc, DCM; Sparingly soluble in water |
| LogP | ~3.44 (Lipophilic) |
Synthetic Pathways & Methodology
The synthesis of ethyl 2-amino-5-bromo-4-methylbenzoate requires precise regiochemical control to ensure the bromine atom is installed at the C5 position rather than C3.[1] The amino group at C2 is a strong ortho/para director, while the ester at C1 is a meta director.
Route A: Regioselective Bromination (Recommended)
This route utilizes N-Bromosuccinimide (NBS) for mild, controlled bromination of the precursor ethyl 2-amino-4-methylbenzoate.[1]
Reaction Scheme:
-
Precursor: Ethyl 2-amino-4-methylbenzoate.[1]
-
Reagent: NBS (1.05 eq).
-
Solvent: DMF or Acetonitrile (polar aprotic solvents favor the ionic mechanism).
-
Conditions: 0°C to RT, 2–4 hours.
Mechanism:
The amino group (
Route B: Fischer Esterification
Alternatively, the compound can be synthesized from the corresponding carboxylic acid if available.[2]
-
Precursor: 2-Amino-5-bromo-4-methylbenzoic acid.[1]
-
Reagents: Ethanol (excess),
(cat.), Reflux.
Experimental Workflow Visualization
Caption: Regioselective synthesis workflow via bromination of the amino-ester precursor.
Structural Characterization
Accurate identification relies on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
1H NMR Spectroscopy (400 MHz, CDCl3)
Note: Shifts are predicted based on the methyl ester analog (Methyl 2-amino-5-bromobenzoate) and ethyl group characteristics.[1][6]
| Signal ( | Multiplicity | Integration | Assignment | Structural Insight |
| 7.96 | Singlet (s) | 1H | Ar-H (C6) | Deshielded by adjacent ester carbonyl. |
| 6.55 | Singlet (s) | 1H | Ar-H (C3) | Shielded by adjacent amino group. |
| 5.70 | Broad (br s) | 2H | Exchangeable with | |
| 4.32 | Quartet (q) | 2H | Characteristic ethyl ester methylene. | |
| 2.35 | Singlet (s) | 3H | Methyl group at C4. | |
| 1.38 | Triplet (t) | 3H | Characteristic ethyl ester methyl. |
Mass Spectrometry (LC-MS)
-
Ionization Mode: ESI+ (Electrospray Ionization, Positive mode).
-
Molecular Ion (
): 258.1 / 260.1 (1:1 ratio). -
Interpretation: The presence of a bromine atom results in a characteristic "doublet" molecular ion peak separated by 2 mass units due to the nearly equal abundance of
and isotopes.
Pharmaceutical Utility & Applications
This scaffold is a vital intermediate in the synthesis of JAK2 inhibitors used to treat myelofibrosis (e.g., structural analogs of Fedratinib). The bromine atom serves as a versatile "handle" for cross-coupling reactions (Suzuki-Miyaura or Buchwald-Hartwig) to attach heteroaryl groups, while the amino and ester groups facilitate cyclization into quinazoline or benzodiazepine cores.[1]
Key Reaction: Suzuki Coupling for Kinase Inhibitors
The C5-Bromine allows for the attachment of pyrimidine or pyridine rings, a common pharmacophore in kinase inhibitors.[1]
Caption: Divergent synthetic utility of the scaffold in drug discovery.
Handling & Safety (SDS Summary)
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[1] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation. |
| Serious Eye Damage | H319 | Causes serious eye irritation. |
| STOT - Single Exposure | H335 | May cause respiratory irritation.[1] |
Precautionary Measures:
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use a dust mask (N95) if handling powder.[7]
-
Storage: Store in a cool, dry place (2-8°C recommended) under inert atmosphere (
) to prevent oxidation of the amino group.
References
-
Fluorochem. (n.d.). Ethyl 2-amino-5-bromo-4-methylbenzoate Product Data. Retrieved from
-
ChemicalBook. (n.d.). Methyl 2-amino-5-bromobenzoate NMR Spectrum. Retrieved from
-
National Institutes of Health (NIH). (2020). Fedratinib in 2025 and beyond: indications and future applications. PMC7289123.[1] Retrieved from
-
MDPI. (2013). Synthesis of Ethyl 2-(3-Methyl-5-oxo-4,5-dihydro-3H-benzo[e][1,4]diazepin-2-ylamino)benzoate. Molbank 2013.[1] Retrieved from
-
BOC Sciences. (n.d.). Synthesis of Fedratinib (TG101348). Retrieved from
Sources
- 1. 2-Amino-5-bromobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. scirp.org [scirp.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. CN109553532B - Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester - Google Patents [patents.google.com]
- 7. Methyl 2-amino-5-bromobenzoate 96 52727-57-8 [sigmaaldrich.com]
